molecular formula C8H11IN2O2S B2356429 3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1529378-53-7

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2356429
CAS No.: 1529378-53-7
M. Wt: 326.15
InChI Key: WWQXKACQZHFKMR-UHFFFAOYSA-N
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Description

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1529378-53-7) is a high-value chemical reagent with the molecular formula C8H11IN2O2S and a molecular weight of 326.15 g/mol. This compound features a unique structure combining a 1,1-dioxothiolane (sulfolane) ring with a substituted, iodinated pyrazole group, making it a versatile building block in organic synthesis and medicinal chemistry research. The iodine atom at the 3-position of the pyrazole ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the creation of diverse compound libraries. This chemical is offered with a high purity of 95% to 99% and is available in quantities ranging from 50 mg to 10 g from various suppliers . It is strictly for research applications in fields like drug discovery, materials science, and as a precursor for developing novel ligands and functional materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(3-iodo-4-methylpyrazol-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-6-4-11(10-8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQXKACQZHFKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1I)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a novel compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and relevant case studies, highlighting its potential applications in therapeutic settings.

The molecular formula of this compound is C8H11IN2O2SC_8H_{11}IN_2O_2S with a molecular weight of 326.16 g/mol. The compound features a pyrazole ring and a thiolane moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC8H11IN2O2S
Molecular Weight326.16 g/mol
IUPAC NameThis compound
CAS Number1529378-53-7

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole and thiolane structures exhibit significant antitumor activity. For instance, structural variations in similar compounds have been shown to modulate their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression .

In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Antiviral Properties

The compound has also been evaluated for antiviral activity. Similar pyrazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral polymerases or proteases . Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential pathways for therapeutic development.

Study 1: Synthesis and Biological Evaluation

In a recent study published in Springer Nature, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were screened for antitumoral and antiviral activities, revealing that subtle modifications could significantly alter their efficacy .

Study 2: Mechanistic Insights

A mechanistic study explored the interaction of similar pyrazole compounds with cellular targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . This highlights the importance of further investigating the specific pathways affected by this compound.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione exhibit significant antitumor properties. Research has shown that structural variations in pyrazole derivatives can modulate their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Similar pyrazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral polymerases or proteases. Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential pathways for therapeutic development .

Study 1: Synthesis and Biological Evaluation

A study published in Springer Nature synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were screened for antitumoral and antiviral activities, revealing that subtle modifications could significantly alter their efficacy. The study highlighted the importance of the thiolane moiety in enhancing biological activity.

Study 2: Mechanistic Insights

Another mechanistic study explored the interaction of similar pyrazole compounds with cellular targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. This highlights the need for further investigation into the specific pathways affected by this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound belongs to a family of sulfolane-linked pyrazole derivatives. Below is a detailed comparison with analogous structures, highlighting substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Sulfolane-Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-(3-Iodo-4-methyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₈H₁₀IN₂O₂S 324.15* 3-iodo, 4-methyl on pyrazole Potential kinase inhibitor; halogen bonding
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₇H₉BrN₂O₂S 265.13 4-bromo on pyrazole Intermediate in organometallic synthesis
3-(1-Methyl-1H-pyrazol-4-yl)-1λ⁶-thiomorpholine-1,1-dione dihydrochloride C₈H₁₄Cl₂N₂O₂S 297.18 1-methyl on pyrazole; dihydrochloride salt Enhanced solubility for biological assays
1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid C₁₀H₁₁N₂O₄S 267.27 Carboxylic acid substituent Chelating agent; metal coordination studies
3-(Phenylamino)-1λ⁶-thiolane-1,1-dione C₁₁H₁₅NO₃S 241.31 Phenylamino group Photodynamic therapy; redox-active scaffold

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Bioactivity

  • Halogen Substituents (Iodo vs. Bromo): The iodine atom in the target compound enhances van der Waals interactions and halogen bonding compared to bromo analogs (e.g., ). This increases binding affinity in enzyme inhibition but may reduce solubility .
  • Methyl Groups: Methyl substituents (e.g., 4-methyl in the target compound) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
  • Functional Groups (Carboxylic Acid, Dihydrochloride): Carboxylic acid derivatives () enable metal coordination, while dihydrochloride salts () enhance aqueous solubility for in vitro testing .

Spectral and Analytical Data

  • IR/NMR Trends: Pyrazole derivatives with electron-withdrawing groups (e.g., sulfolane) show characteristic C=O stretches at ~1720 cm⁻¹ (IR) and deshielded pyrazole protons in ¹H-NMR (δ 7.5–8.5 ppm) . The iodine atom in the target compound would cause significant spin-spin splitting in NMR due to its quadrupolar moment .
  • Mass Spectrometry: Halogenated derivatives (e.g., bromo, iodo) exhibit distinct isotopic patterns in MS, aiding structural identification .

Pharmacological and Industrial Relevance

  • Kinase Inhibition: The iodine and sulfolane groups in the target compound are critical for ATP-binding pocket interactions in kinases, a feature shared with related pyrazole-sulfonamides .
  • Agrochemicals: Methyl and halogen substituents improve pesticidal activity by disrupting insect nervous systems, as seen in analogous thieno-thiophene-pyrazole hybrids () .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound (C₈H₁₁IN₂O₂S, MW 326.15 g/mol) comprises a 1λ⁶-thiolane-1,1-dione ring substituted at the 3-position with a 3-iodo-4-methylpyrazole group. Key synthetic challenges include:

  • Regioselective iodination of the pyrazole ring without disrupting the sulfolane system.
  • Nucleophilic substitution at the sulfolane’s 3-position, which is sterically hindered by the adjacent sulfone groups.
  • Stability concerns due to the light-sensitive iodo substituent and potential side reactions under acidic or basic conditions.

Synthetic Routes and Methodologies

Direct Coupling of Preformed Pyrazole and Sulfolane Derivatives

A widely reported strategy involves the coupling of 3-iodo-4-methyl-1H-pyrazole with a functionalized sulfolane intermediate.

Sulfolane Activation via Tosylate Intermediate
  • Synthesis of 3-hydroxythiolane-1,1-dione : Achieved through oxidation of tetrahydrothiophene-3-ol with hydrogen peroxide in acetic acid.
  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields 3-tosyloxy-thiolane-1,1-dione.
  • Nucleophilic substitution : Reacting the tosylate with 3-iodo-4-methyl-1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hours (Scheme 1).

Reaction Conditions :

  • Pyrazole:sulfolane tosylate molar ratio = 1:1.2
  • Base: Triethylamine (2 equiv)
  • Yield: 58–62% after silica gel chromatography

Mechanistic Insight :
The sulfolane tosylate acts as an electrophile, with the pyrazole’s N1 nitrogen executing an SN2-type displacement. The reaction’s moderate yield is attributed to steric hindrance from the sulfone groups and competing elimination pathways.

Halogen Exchange on Preassembled Pyrazolylsulfolane

For compounds with existing halogens, iodide incorporation can be achieved via halogen-exchange reactions.

Bromine-to-Iodine Exchange
  • Synthesis of 3-(3-bromo-4-methylpyrazol-1-yl)-thiolane-1,1-dione : Prepared via methods analogous to Section 2.1.
  • Finkelstein Reaction : Treatment with sodium iodide (3 equiv) in anhydrous acetone at reflux for 24 hours.

Optimization Data :

Parameter Optimal Value
Temperature 56°C
Solvent Acetone
Catalyst None
Reaction Time 18–24 h
Yield 72%

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis
  • Residual bromide contamination (≤3%) necessitates recrystallization from ethanol/water

De Novo Pyrazole Synthesis on Sulfolane Scaffolds

An alternative approach constructs the pyrazole ring directly on the sulfolane core.

Cyclocondensation of Hydrazines with 1,3-Diketones
  • Synthesis of 3-acetylthiolane-1,1-dione : Via Friedel-Crafts acylation of sulfolane with acetyl chloride.
  • Hydrazine coupling : Reaction with iodomethylhydrazine hydrochloride in ethanol/water (4:1) at pH 5–6.

Critical Parameters :

  • pH control crucial to avoid N2-substitution byproducts
  • Temperature maintained at 50°C to prevent iodomethyl group loss
  • Final yield: 41% after reverse-phase HPLC purification

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Tosylate displacement 58–62 ≥98 Scalable, minimal byproducts Requires toxic TsCl
Halogen exchange 72 97 High atom economy Multi-step synthesis
Cyclocondensation 41 95 Avoids pre-functionalized pyrazoles Low yield, expensive purification

Industrial Preference : The tosylate displacement route is favored for kilogram-scale production due to its reliability and compatibility with continuous flow systems.

Purification and Characterization

Final product isolation typically employs:

  • Solvent extraction : Dichloromethane/water partitioning to remove inorganic salts.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : From ethyl acetate at −20°C yields needle-like crystals (mp 162–164°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, pyrazole-H), 4.85 (m, 1H, thiolane-H3), 3.25–3.15 (m, 2H, thiolane-H2/H4), 2.93 (s, 3H, CH3), 2.45–2.35 (m, 2H, thiolane-H5).
  • HRMS : m/z calcd for C₈H₁₁IN₂O₂S [M+H]⁺ 326.1501, found 326.1498.

Q & A

Q. What are the recommended synthetic routes for 3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione, and what reaction conditions optimize yield?

The synthesis typically involves coupling 3-iodo-4-methyl-1H-pyrazole with a functionalized thiolane-1,1-dione precursor. Key steps include:

  • Halogen substitution : Use nucleophilic reagents (e.g., thiourea derivatives) to introduce the pyrazole moiety into the thiolane backbone.
  • Cyclization : Ethanol or DMF under reflux with catalytic HCl or triethylamine drives ring closure .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol-DMF mixtures improves purity .
    Critical parameters include temperature control (80–100°C) and stoichiometric ratios (1:1.2 for pyrazole:thiolane precursor).

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXT for phase determination via intrinsic phasing .
  • Refinement : SHELXL optimizes anisotropic displacement parameters and handles hydrogen bonding networks. For visualization, ORTEP (via WinGX) generates thermal ellipsoid plots .
    Example metrics: R1 < 0.05, wR2 < 0.12 for high-resolution data (d-spacing < 0.8 Å).

Advanced Research Questions

Q. How do competing side reactions during iodopyrazole-thiolane coupling impact yield, and what strategies mitigate these issues?

Common side reactions include:

  • Iodine displacement : Competing nucleophilic attack at the iodine site (vs. thiolane sulfur) reduces target yield.
  • Oxidation : Thiolane-1,1-dione’s sulfone group may oxidize under acidic conditions.
    Mitigation :
  • Use protecting groups (e.g., tert-butyl carbamate) for the pyrazole nitrogen .
  • Optimize solvent polarity: DMF suppresses iodine displacement compared to ethanol .
  • Add antioxidants (e.g., BHT) during reflux to stabilize the sulfone group .

Q. How can conflicting NMR and X-ray data on tautomerism in the pyrazole-thiolane system be resolved?

The pyrazole ring may exhibit keto-enol tautomerism, leading to discrepancies between solution (NMR) and solid-state (X-ray)

  • NMR analysis : Use deuterated DMSO to observe proton exchange dynamics. Integrate peaks for enol (δ 10–12 ppm) and keto (δ 8–9 ppm) forms .
  • DFT calculations : Compare computed tautomer energies (e.g., Gaussian09) with experimental data to identify dominant forms .
  • Variable-temperature XRD : Resolve thermal motion artifacts that may mimic tautomeric states .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT-based Fukui indices : Identify electrophilic centers (e.g., sulfur in thiolane-1,1-dione) prone to nucleophilic attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
    Example: Substituents at the 4-methyl position of pyrazole increase steric hindrance, reducing reactivity at the adjacent iodine site .

Methodological Considerations

Q. How should researchers design experiments to analyze the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Photostability : Expose to UV light (254 nm) and track changes using UV-Vis spectroscopy (λmax 270–300 nm) .
  • Metabolic profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Q. What strategies address low-resolution crystallographic data caused by crystal twinning or disorder?

  • Twin refinement : SHELXL’s TWIN command models twin domains (e.g., BASF parameter adjustment) .
  • Disordered solvent masking : SQUEEZE (in PLATON) removes electron density from disordered regions .
  • High-pressure freezing : Improve crystal quality by reducing lattice defects during growth .

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